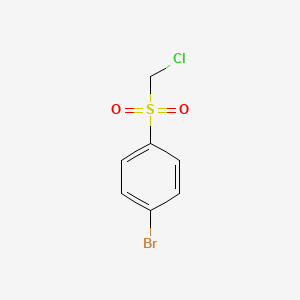

4-Bromophenyl chloromethyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(chloromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXUVTKVCMOKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043906 | |

| Record name | 4-Bromophenyl chloromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24437-60-3, 54091-06-4 | |

| Record name | Benzene, 1-bromo-3-((chloromethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylchloromethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl chloromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-((chloromethyl)sulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N849B8NVJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromophenyl Chloromethyl Sulfone

Conventional Synthetic Routes and Mechanistic Considerations

The synthesis of 4-Bromophenyl chloromethyl sulfone can be approached through two main strategies: the introduction of a chloromethyl group onto a suitable phenyl sulfone precursor, or the direct halogenation of a pre-formed methyl sulfone. Each approach has distinct mechanistic features and requirements for starting materials.

Synthesis via Chloromethylation of Sulfones

This strategy involves creating the chloromethyl sulfone functionality from sulfonyl derivatives. A notable method is the one-pot conversion of arylsulfonyl chlorides.

A practical and simplified one-pot procedure allows for the transformation of a wide array of aryl- and heteroarylsulfonyl chlorides into their corresponding chloromethyl sulfones. capes.gov.br This method circumvents the need to isolate the intermediate sulfinate salt. The process begins with the reduction of the arylsulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, using a reducing agent like sodium sulfite (B76179) in an aqueous medium. This in-situ generation forms the sodium arylsulfinate salt.

Following the reduction, the intermediate sulfinate salt is alkylated directly in the same reaction vessel. The alkylation is achieved by adding a suitable chloromethylating agent. While various agents can be used, this one-pot method provides a streamlined route to the target compound without the complexities of isolating reactive intermediates. This approach has been successfully applied to a variety of substrates, demonstrating its versatility.

Table 1: One-Pot Synthesis of Chloromethyl Sulfones from Sulfonyl Chlorides This table illustrates the general applicability of the one-pot procedure to various substrates as described in the literature.

| Starting Arylsulfonyl Chloride | Product | Yield | Reference |

| 4-Chlorobenzenesulfonyl chloride | 1-Chloro-4-(chloromethylsulfonyl)benzene | 86% | |

| 4-Fluorobenzenesulfonyl chloride | 1-Chloro-4-(chloromethylsulfonyl)benzene | 88% | |

| 4-Iodobenzenesulfonyl chloride | 1-Iodo-4-(chloromethylsulfonyl)benzene | 85% | |

| 2,1,3-Benzothiadiazole-4-sulfonyl chloride | 4-(Chloromethylsulfonyl)-2,1,3-benzothiadiazole | 61% |

Role of Catalyst Systems in Chloromethylation

In the context of chloromethylation of aromatic rings, such as the Blanc reaction, Lewis acid catalysts like zinc chloride (ZnCl₂) are crucial. wikipedia.orglibretexts.org The catalyst activates formaldehyde (B43269) by protonating the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This allows the aromatic π-system to attack the activated formaldehyde, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is then converted to the corresponding chloride. wikipedia.orglibretexts.org Potential electrophilic species in these reactions include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

While the one-pot synthesis from sulfonyl chlorides does not follow the Blanc mechanism, related alkylations of sulfinates can be facilitated by phase-transfer catalysts. These catalysts are particularly useful when the reaction involves two immiscible phases, promoting the transfer of the sulfinate anion to the organic phase where it can react with the alkylating agent.

Synthesis via Halogenation of Methyl Sulfones

This approach is a more direct method for preparing this compound, which involves the selective chlorination of the methyl group of a precursor, 4-Bromophenyl methyl sulfone. The sulfone group activates the adjacent C-H bonds, making them susceptible to halogenation under basic conditions.

The chlorination of the methyl group in 4-Bromophenyl methyl sulfone proceeds via the formation of a carbanion alpha to the sulfonyl group. The strong electron-withdrawing nature of the sulfone moiety significantly increases the acidity of the protons on the adjacent methyl group. wikipedia.org

In the presence of a base, such as potassium hydroxide, a proton is abstracted to form a resonance-stabilized carbanion. photocrystallography.euresearchgate.net This carbanion then acts as a nucleophile, attacking a chlorine source like sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), or even chlorine gas. Research on similar structures, such as the bromination of dichloromethyl-4-chlorophenyl sulfone using bromine chloride, demonstrates that this α-halogenation is an effective process. photocrystallography.eu The reaction can be controlled to achieve mono-, di-, or tri-halogenation by manipulating the stoichiometry of the reagents and the reaction conditions. For the synthesis of this compound, a controlled, single chlorination is required.

The availability of the precursor, 4-Bromophenyl methyl sulfone, is critical for the halogenation route. Several reliable methods for its synthesis have been documented. sigmaaldrich.com

One common and efficient method is the oxidation of 4-bromothioanisole (B94970) (p-bromophenyl methyl sulfide). The sulfide (B99878) precursor is readily oxidized to the corresponding sulfone using various oxidizing agents. A widely used oxidant is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. orgsyn.orgorganic-chemistry.org

Another effective route starts from 4-bromoanisole (B123540). In a reaction catalyzed by ruthenium-on-carbon (Ru/C), 4-bromoanisole is treated with an oxidant like sodium periodate (B1199274) in an aqueous solution. This method proceeds at room temperature and can achieve a high yield of 4-Bromophenyl methyl sulfone. chemicalbook.com

A third approach involves the magnesium-mediated coupling of 4-bromobenzenesulfonyl chloride with a methylating agent. In this procedure, the sulfonyl chloride reacts with magnesium turnings in an appropriate solvent like THF, followed by the addition of methyl iodide (MeI) to furnish the desired methyl sulfone. rsc.org

Table 2: Selected Synthetic Routes to 4-Bromophenyl Methyl Sulfone

| Starting Material | Key Reagents | Product | Yield | Reference |

| 4-Bromothioanisole | H₂O₂, Vanadyl acetylacetonate | (S)-(-)-4-Bromophenyl methyl sulfoxide* | 61% | orgsyn.org |

| 4-Bromoanisole | Ru/C, Sodium periodate, H₂O | 4-Bromophenyl methyl sulfone | 100% | chemicalbook.com |

| 4-Bromobenzenesulfonyl chloride | Mg, MeI, THF | 4-Bromophenyl methyl sulfone | Not specified | rsc.org |

Note: The reference describes the synthesis of the sulfoxide, which is an intermediate in the oxidation to the sulfone. Further oxidation would yield the target sulfone.

Multistep Synthetic Pathways from Simpler Precursors

A common and well-documented strategy to synthesize aryl sulfones involves a sequential process starting from a simple aromatic ring. researchgate.netresearchgate.net For this compound, this typically begins with a bromo-substituted aromatic compound, which undergoes a series of transformations to introduce the chloromethyl sulfone group. A representative four-step synthesis starts with a substituted benzene (B151609) which is first chlorosulfonated, then reduced to a sulfinyl salt. This intermediate is subsequently transformed into the target sulfone through reactions that build the chloromethylsulfonyl moiety. researchgate.net

The initial step in this multistep sequence is the introduction of a sulfonyl group onto the aromatic ring, a reaction known as sulfonylation. The most direct method for this is the electrophilic aromatic substitution of bromobenzene (B47551) with a suitable sulfonylating agent. nih.gov

Typically, chlorosulfonic acid is employed in a Friedel-Crafts-type reaction to install a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. researchgate.netnih.gov Due to the directing effects of the bromo substituent (ortho-, para-directing), the primary product of this reaction with bromobenzene is 4-bromobenzenesulfonyl chloride. This reaction is generally carried out in the presence of a stoichiometric amount of a Lewis or Brønsted acid, such as AlCl₃ or FeCl₃. nih.gov

Table 1: Representative Sulfonylation of Bromoarenes

| Starting Material | Reagent | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Bromobenzene | Chlorosulfonic acid (HSO₃Cl) | Lewis Acid (e.g., AlCl₃) | 4-Bromobenzenesulfonyl chloride | researchgate.netnih.gov |

| Arenes | p-Toluene sulfonyl chloride | Zinc, Thermal/Microwave | Diaryl sulfones | jchemrev.com |

The subsequent steps involve the transformation of the 4-bromobenzenesulfonyl chloride intermediate into the final product.

Reduction to Sulfinic Salt: The sulfonyl chloride is first reduced to the corresponding sulfinate salt. This is a crucial step, as sulfinates are versatile nucleophiles for the subsequent alkylation. google.com A variety of reducing agents can be employed for this purpose, with sodium sulfite being a common choice for converting aryl sulfonyl chlorides to sodium aryl sulfinates. researchgate.netgoogle.com Other reagents reported for this reduction include zinc, sodium bisulfite, and triphenylphosphine (B44618). google.comorganic-chemistry.org The reaction of 4-bromobenzenesulfonyl chloride with sodium sulfite in an alkaline aqueous solution yields sodium 4-bromophenylsulfinate. researchgate.net

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research into sulfone synthesis reflects this trend, with a focus on catalytic systems and green chemistry principles.

Catalysis offers a powerful tool to improve the synthesis of sulfones by increasing reaction rates, enhancing selectivity, and reducing waste. Several catalytic strategies are applicable to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, for instance, can form the aryl-sulfur bond by reacting an aryl halide (like bromobenzene) or triflate with a sulfinic acid salt. organic-chemistry.org The use of specific ligands, such as Xantphos, has been shown to be crucial for the success of these couplings. organic-chemistry.org Similarly, copper-catalyzed systems can achieve the cross-coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org

Another approach involves the catalytic oxidation of a sulfide precursor. If 4-bromophenyl chloromethyl sulfide were synthesized first, it could be selectively oxidized to the corresponding sulfone. Ruthenium-catalyzed oxidations are known to be effective for this transformation. researchgate.net

Table 2: Selected Catalytic Methods in Sulfone Synthesis

| Reaction Type | Catalyst | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Cross-coupling | Palladium/Xantphos | Aryl halides and sulfinic acid salts | High efficiency for C-S bond formation | organic-chemistry.org |

| Cross-coupling | Copper | Arylboronic acids and sulfinic acid salts | Mild conditions, good yields | organic-chemistry.org |

| Sulfide Oxidation | Ruthenium trichloride | Sulfides and an oxidant (e.g., periodate) | Catalytic oxidation to sulfones | researchgate.net |

| Sulfonylation | Zinc | Arenes and sulfonyl chlorides | Catalyzes Friedel-Crafts type reaction | jchemrev.com |

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic methods for sulfones can be adapted to solvent-free conditions.

One prominent example is the solid-state oxidation of sulfides to sulfones. organic-chemistry.org This can be achieved using reagents like permanganate (B83412) supported on manganese dioxide or by using a urea-hydrogen peroxide adduct, which is stable, inexpensive, and easy to handle. organic-chemistry.org These reactions often proceed cleanly without the need for a solvent.

Microwave irradiation has also emerged as a powerful technique for promoting reactions under solvent-free or aqueous conditions. organic-chemistry.org For example, the nucleophilic substitution of alkyl halides with sulfinates can be accelerated using microwave energy, often leading to shorter reaction times and higher yields. organic-chemistry.org Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, represents another frontier in solvent-free synthesis and has been successfully applied to the preparation of related sulfonyl compounds. youtube.com

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis (if applicable to related sulfones)chinesechemsoc.org

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly documented, the principles can be applied based on related transformations. For instance, the reaction of 4-fluoroacetophenone with a sodium salt of sulfinic acid to form an acetylphenylsulfone derivative was achieved in excellent yield under microwave irradiation in a significantly shorter time compared to conventional heating. Similarly, the conversion of various bromides to sodium sulfonates saw reaction times drop from hours to minutes with improved yields when switching from conventional heating to microwave irradiation at 160°C. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Sulfone

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | 8 hours | 85 | |

| 2 | Microwave Irradiation | 35 minutes | 96 |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the nature of the reactants.

Phase-Transfer Catalyst: In the one-pot synthesis from sulfonyl chlorides, the phase-transfer catalyst (PTC) plays a pivotal role. These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the sulfinate anion from the aqueous phase to the organic phase where the alkylation reaction occurs. google.com The choice and concentration of the PTC can significantly impact the reaction rate and yield. The effectiveness of different PTCs can vary, and screening various catalysts is a common optimization strategy. For some PTC-mediated reactions, an increase in catalyst concentration does not necessarily lead to a proportional increase in yield and can sometimes be detrimental.

Solvent System: The solvent system is another critical factor. In the one-pot synthesis, a biphasic system, often an organic solvent and water, is employed. The organic solvent must be able to dissolve the alkylating agent, while the aqueous phase dissolves the sodium sulfite and the initially formed sulfinate salt. The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction efficiency. For other types of sulfone synthesis, polar aprotic solvents like DMSO or DMF have been shown to be effective. In some cases, solvent-free conditions or the use of greener solvents are explored to develop more environmentally benign processes. nih.gov

Temperature: The reaction temperature can have a profound effect on the reaction rate and selectivity. While many phase-transfer catalyzed reactions proceed efficiently at room temperature, some may require heating to achieve a reasonable rate. researchgate.net However, higher temperatures can also lead to the formation of undesired byproducts through decomposition or side reactions. For instance, in some sulfone syntheses, lower temperatures have been found to increase the yield of the desired product by minimizing the formation of byproducts.

Purification: The final yield of a pure product is also dependent on the purification method. For aryl chloromethyl sulfones, which are often solids, recrystallization is a common method for purification. researchgate.net The choice of solvent for recrystallization (e.g., methanol, hexanes, or ethanol) is critical for obtaining a high-purity product with a good recovery rate. researchgate.net Column chromatography is another effective purification technique, particularly for oily products or for separating mixtures that are difficult to resolve by recrystallization.

Table 2: Influence of Reaction Parameters on the Yield of Related Sulfone Syntheses

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Effective for phase transfer | |

| No Catalyst | Significantly lower yield/no reaction | ||

| Solvent | THF:EtOH:H₂O (1:2:2) | Improved yields in microwave synthesis | researchgate.net |

| DMSO | Effective for certain sulfone syntheses | ||

| Temperature | -10°C | Higher yield by reducing byproducts | |

| 160°C (Microwave) | Significantly reduced reaction time | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl Chloromethyl Sulfone

Reactivity of the Chloromethyl Moiety

The chloromethyl group, situated alpha to the powerfully electron-withdrawing sulfonyl group, is the primary center of reactivity for nucleophilic substitution and elimination reactions. The sulfone group deactivates the alpha-carbon towards nucleophilic attack while simultaneously increasing the acidity of the α-protons, a duality that governs its chemical behavior.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution at the carbon atom of the chloromethyl group in α-halosulfones is notably challenging compared to typical alkyl halides. organicreactions.orgchemistry-chemists.com The strong electron-withdrawing field of the sulfonyl group repels incoming nucleophiles, retarding the classic SN2 backside attack. organicreactions.org Consequently, these reactions often require specific conditions to proceed efficiently.

The reaction can theoretically proceed via two pathways:

SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a carbocation intermediate. Given the primary nature of the carbon, a primary carbocation would need to form, which is highly unstable. However, the adjacent sulfonyl group can offer some resonance stabilization, although this is generally not sufficient to make the SN1 pathway favorable under normal conditions.

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a concerted, one-step mechanism where the nucleophile attacks the carbon atom as the chloride leaving group departs. youtube.com This is the more probable pathway for a primary halide like the one in 4-bromophenyl chloromethyl sulfone, despite the deactivating effect of the sulfone group.

Despite the inherent low reactivity, this compound can be made to react with a variety of strong nucleophiles.

O-Nucleophiles: Reactions with oxygen-based nucleophiles such as alkoxides or hydroxides can lead to the formation of ethers or alcohols. For instance, reaction with sodium methoxide (B1231860) would yield 4-bromophenyl methoxymethyl sulfone. However, under basic conditions, elimination reactions can be a significant competing pathway.

N-Nucleophiles: Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can displace the chloride to form the corresponding substituted aminomethyl sulfones. libretexts.org These reactions often require forcing conditions due to the reduced electrophilicity of the chloromethyl carbon. The direct alkylation of ammonia or primary amines can lead to mixtures of mono- and poly-alkylated products. libretexts.org A more controlled synthesis might involve reagents like the azide (B81097) ion followed by reduction.

S-Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, are generally potent and can react effectively. For example, reacting this compound with a thiolate anion (RS⁻) would produce a thioether. youtube.com The synthesis of related sulfones from 4-nitrobenzyl bromide and sodium thiophenoxides proceeds by oxidation of the initially formed sulfide (B99878), implying the initial substitution is a viable step. researchgate.net

C-Nucleophiles: Carbon-based nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds. The alkylation of these stabilized carbanions with α-halosulfones is a known, albeit sometimes difficult, transformation. researchgate.net The acidity of the α-protons on the sulfone can lead to competing acid-base reactions, especially with highly basic carbanions like those derived from Grignard reagents. youtube.com

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOCH₃) | Ether |

| N-Nucleophile | Ammonia (NH₃) | Primary Amine |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Thioether |

| C-Nucleophile | Sodium Malonate (NaCH(CO₂Et)₂) | Alkylated Malonate |

The stereochemistry of substitution reactions at the chloromethyl carbon is dictated by the prevailing mechanism.

SN2 Pathway: If a chiral center were present at the α-carbon (e.g., by isotopic labeling or substitution), an SN2 reaction would proceed with a complete inversion of stereochemical configuration, a phenomenon known as the Walden inversion. mdpi.com This is a stereospecific process.

SN1 Pathway: In the unlikely event of an SN1 reaction, the intermediate carbocation would be planar. The nucleophile could then attack from either face, leading to a racemic mixture of retention and inversion products. youtube.com

Given that the SN2 pathway is mechanistically more plausible for this primary halide, reactions are expected to proceed with inversion of configuration. The synthesis of chiral sulfones often relies on such stereospecific nucleophilic substitutions. nih.govnih.govrsc.org

Elimination Reactions (if applicable)

The most significant elimination reaction for α-halosulfones like this compound is the Ramberg-Bäcklund reaction . organicreactions.orgwikipedia.org This reaction converts an α-halosulfone with at least one α'-hydrogen into an alkene upon treatment with a base. wikipedia.orgmnstate.edu In the case of this compound, the α'-hydrogens are those on the benzene (B151609) ring, but for the classic Ramberg-Bäcklund reaction, an alkyl or methylene (B1212753) group is typically required at the other side of the sulfone.

However, if we consider a related substrate, such as 1-(4-bromophenylsulfonyl)-2-chloroethane, the reaction would proceed as follows:

A base abstracts an acidic proton from the carbon alpha to the sulfonyl group but not bearing the halogen. wikipedia.org

The resulting carbanion undergoes an intramolecular nucleophilic attack, displacing the chloride to form a three-membered cyclic sulfone intermediate (an episulfone). chemistry-chemists.com

This episulfone intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) to form an alkene. wikipedia.org

This reaction is highly valuable as it forms a carbon-carbon double bond at a precisely defined location. organicreactions.org The stereochemistry of the resulting alkene can be influenced by the choice of base, with weak bases often favoring the Z-alkene and strong bases favoring the E-alkene. chemistry-chemists.comorganic-chemistry.org

Carbene or Ylide Generation from the Chloromethyl Group (if applicable)

The chloromethyl group can serve as a precursor for the formation of synthetically useful ylides. An ylide is a neutral molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom. masterorganicchemistry.com

Phosphorus Ylides (Wittig Reaction): this compound can react with a phosphine, typically triphenylphosphine (B44618) (PPh₃), in an SN2 reaction to form a phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base (e.g., n-butyllithium) at the carbon adjacent to the phosphorus atom generates a phosphorus ylide, also known as a Wittig reagent. wikipedia.org This ylide can then react with aldehydes or ketones to produce alkenes, in a transformation known as the Wittig reaction. organic-chemistry.orgudel.eduorganic-chemistry.org

Sulfur Ylides (Corey-Chaykovsky Reaction): Similarly, reaction with a sulfide, such as dimethyl sulfide (Me₂S), would yield a sulfonium (B1226848) salt. Deprotonation with a strong base generates a sulfur ylide. wikipedia.org Sulfur ylides react with aldehydes and ketones to produce epoxides, or with α,β-unsaturated carbonyl compounds to yield cyclopropanes, via the Corey-Chaykovsky reaction. wikipedia.orgacsgcipr.orgyoutube.comnih.gov

Reactivity of the Bromophenyl Moiety

The bromo-substituent on the phenyl ring provides a reactive handle for a different set of transformations, primarily palladium-catalyzed cross-coupling reactions. The sulfone group, being strongly deactivating, makes the aromatic ring electron-poor, which can influence the rates of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a common substrate for reactions like the Suzuki, Heck, and Sonogashira couplings. youtube.comrsc.orgmdpi.com

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or styrenyl derivative, respectively.

Heck Reaction: This reaction involves coupling with an alkene, again catalyzed by palladium, to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium and copper catalysis would yield an alkynylated aromatic compound.

Grignard Reagent Formation: The bromo-group could potentially be converted into a Grignard reagent (ArMgBr) by reacting with magnesium metal. mnstate.edu However, this is likely to be problematic. The acidic protons on the chloromethyl group would be readily deprotonated by the highly basic Grignard reagent as it forms, leading to undesired side reactions and consumption of the reagent. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic substitution of a halogen on an aromatic ring requires strong activation by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. While the sulfonyl group is electron-withdrawing, SNAr at the bromine position would be difficult without additional activating groups (like a nitro group) on the ring. researchgate.net

Table 2: Potential Reactions of the Bromophenyl Moiety

| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(0) catalyst, Base | Biaryl Sulfone |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Alkenylaryl Sulfone |

| Grignard Formation | Magnesium (Mg) | Anhydrous Ether | Aryl Magnesium Bromide (potential for side reactions) |

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromo-substituent on the aromatic ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. arkat-usa.orgresearchgate.net While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the reactivity of similar brominated aromatic compounds in such reactions is well-established. mdpi.comnih.govrsc.org

For instance, the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were achieved using potassium phosphate (B84403) as the base and 1,4-dioxane (B91453) as the solvent, particularly with electron-rich boronic acids. mdpi.com This suggests that this compound would likely undergo similar transformations under appropriate conditions. The general applicability of Suzuki-Miyaura coupling to aryl bromides indicates its potential for modifying the phenyl ring of the title compound. arkat-usa.org

A typical Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. arkat-usa.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (1 mol%) | KOH | Water | 94% | arkat-usa.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | - | - | nih.gov |

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with a Pd(0)/Pd(II) catalytic cycle and is a valuable tool for C-C bond formation. wikipedia.org The reactivity of aryl bromides in Heck reactions is well-documented, suggesting that this compound could serve as a substrate. nih.govorganic-chemistry.org For example, the Heck reaction of (bromodifluoromethyl)sulfones with alkenes has been achieved using a Pd(PPh₃)₄ catalyst. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for successful coupling. arkat-usa.orgwikipedia.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its mild conditions and wide applicability in synthesizing complex molecules. wikipedia.orgyoutube.com The reactivity of aryl bromides in Sonogashira couplings is established, making this compound a potential substrate for introducing alkynyl moieties. wikipedia.orgyoutube.com The reaction rate generally follows the order of reactivity for the halide: I > Br > Cl. wikipedia.org

Beyond the well-known Suzuki, Heck, and Sonogashira reactions, other transition metal-mediated transformations can be envisioned for this compound. mdpi.comrsc.org These reactions offer alternative pathways for functionalizing the molecule. For instance, palladium-catalyzed C-H activation/functionalization has emerged as a powerful tool for forming C-C bonds, allowing for the direct functionalization of C-H bonds. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubmasterorganicchemistry.com

In the case of this compound, the sulfone group (-SO₂CH₂Cl) is a powerful electron-withdrawing group. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. However, for a successful SNAr reaction on the bromophenyl ring, an even stronger activating group, typically a nitro group, is often required in a position ortho or para to the leaving group (the bromine atom). researchgate.netphotocrystallography.eu

Research on a related compound, bromodichloromethyl-4-chlorophenyl sulfone, demonstrates this principle. researchgate.netphotocrystallography.eu After nitration to introduce a nitro group, the resulting compound readily undergoes SNAr reactions with various amines and hydrazine. researchgate.netphotocrystallography.eu The nitro group, positioned ortho to the bromine, effectively stabilizes the Meisenheimer complex, facilitating the substitution. pressbooks.pub

Table 2: Conditions for SNAr Reactions on Activated Aryl Halides

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromodichloromethyl-4-chloro-3-nitrophenylsulfone | Aliphatic amines | Benzene, K₂CO₃, reflux | 2-Nitroaniline (B44862) derivatives | photocrystallography.eu |

| Bromodichloromethyl-4-chloro-3-nitrophenylsulfone | Aromatic amines | Ethanol, triethylamine, reflux | 2-Nitroaniline derivatives | researchgate.net |

| Bromodichloromethyl-4-chloro-3-nitrophenylsulfone | Hydrazine hydrate | Tetrahydrofuran, triethylamine | 4-Bromodichloromethylsulfonyl-2-nitrophenylhydrazine | photocrystallography.eu |

Without such additional activation, direct SNAr on the bromo-substituent of this compound would likely require harsh reaction conditions and may not be a synthetically viable route. pressbooks.pubmasterorganicchemistry.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, providing a route to generate reactive organometallic species from organic halides. nih.govtcnj.edu This reaction typically involves treating an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduresearchgate.net

The bromine atom in this compound can undergo halogen-metal exchange to form a lithiated intermediate. This process is generally rapid, especially with aryl bromides. researchgate.netprinceton.edu The resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.edu

The success of halogen-metal exchange depends on the stability of the generated organolithium compound and the absence of competing side reactions. researchgate.net The presence of the electrophilic chloromethyl sulfone group in the molecule could potentially lead to side reactions if the exchange is not performed under carefully controlled, low-temperature conditions. tcnj.edu The equilibrium of the exchange reaction favors the formation of the more stable organolithium species. stackexchange.com

A combination of i-PrMgCl and n-BuLi has been shown to be effective for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.gov This suggests that similar strategies could be employed for this compound to achieve selective functionalization.

Multi-site Reactivity and Chemoselectivity Studies

This compound possesses multiple electrophilic sites that can be targeted by nucleophiles, leading to questions of multi-site reactivity and chemoselectivity. The potential sites for nucleophilic attack include:

The carbon of the chloromethyl group (SN2 reaction).

The bromine-substituted carbon of the aromatic ring (Nucleophilic Aromatic Substitution, SNAr).

The sulfur atom of the sulfonyl group.

The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions (such as solvent and temperature), and the presence of any catalysts.

Studies on analogous compounds, such as bromodichloromethyl-4-chlorophenyl sulfone, have demonstrated the feasibility of Nucleophilic Aromatic Substitution (SNAr) reactions. chemistry-chemists.comnumberanalytics.com In these cases, the aromatic ring, activated by the electron-withdrawing sulfonyl group, is attacked by nucleophiles like amines and hydrazine, leading to the displacement of a nitro group introduced in a prior step. chemistry-chemists.comnumberanalytics.com This suggests that the 4-bromo substituent on the phenyl ring of this compound could also potentially be displaced by strong nucleophiles under forcing conditions, especially if further activating groups are present on the ring.

The chloromethyl group is a classic electrophilic center for SN2 reactions. Nucleophiles can attack the methylene carbon, leading to the displacement of the chloride ion. This type of reaction is common for α-halo sulfones.

Therefore, a key aspect of the chemistry of this compound is the chemoselective control of these competing reaction pathways. For instance, a soft nucleophile might preferentially attack the soft electrophilic carbon of the chloromethyl group, whereas a hard nucleophile might favor attack at the harder sulfur center or the aromatic carbon. The interplay between these reactive sites is a critical consideration in the synthetic application of this compound.

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not widely available in the public domain. However, general principles from related systems can provide valuable insights.

Kinetic Studies: The kinetics of nucleophilic substitution at sulfonyl sulfur have been investigated for arenesulfonyl chlorides. These studies often show second-order kinetics, consistent with an SN2-type mechanism. organic-chemistry.org The rate of these reactions is sensitive to the electronic effects of substituents on the aromatic ring. For the Ramberg-Bäcklund reaction, the rate-determining step is generally the intramolecular cyclization to form the episulfone. chemistry-chemists.com

Thermodynamic Studies: Thermodynamic data for the decomposition of various sulfones have been reported. For example, the thermal decomposition of acyclic aliphatic and aromatic sulfones typically occurs at temperatures above 350 °C. organic-chemistry.orgwikipedia.org The formation of sulfones from the oxidation of sulfides is generally an exothermic process. Thermodynamic modeling of sulfonation reactions indicates that the formation of sulfones as byproducts is thermodynamically feasible. The Gibbs free energy for sulfone formation in certain systems has been found to be close to zero, suggesting a potential equilibrium. Specific enthalpy and entropy values for the reactions of this compound have not been found in the reviewed literature.

Applications of 4 Bromophenyl Chloromethyl Sulfone As a Synthetic Reagent and Building Block

Construction of Complex Organic Molecules

The unique combination of a reactive chloromethyl group, a modifiable bromo-substituent, and a stable sulfone linker makes 4-bromophenyl chloromethyl sulfone an ideal starting material for the synthesis of complex organic molecules. Its utility spans the creation of diverse heterocyclic frameworks, the extension of carbon chains through carbon-carbon bond formation, and the introduction of the functionally significant sulfone group into various molecular scaffolds.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. While the direct application of this compound in the synthesis of certain complex heterocyclic systems is not extensively documented in widely available literature, its chemical nature suggests significant potential in this area.

Spiro-compounds, characterized by two rings connected through a single shared atom, are challenging synthetic targets. The bifunctional nature of this compound makes it a theoretical candidate for the construction of spirocyclic structures. For instance, reaction of the chloromethyl group with a nucleophile, followed by an intramolecular cyclization involving the bromo-substituted phenyl ring, could potentially lead to spiro-systems. However, specific examples of this application are not prominently reported in peer-reviewed journals.

The synthesis of fused ring systems, where two or more rings share two or more atoms, is a cornerstone of organic synthesis. The reactivity of this compound lends itself to strategies aimed at constructing such systems. For example, the chloromethyl group can be used to alkylate a suitable substrate, setting the stage for a subsequent intramolecular cyclization reaction, such as a Friedel-Crafts reaction, to form a new ring fused to the initial phenyl ring. While this approach is synthetically plausible, detailed research specifically employing this compound for this purpose is not widely available. General methods for synthesizing fused-ring systems often involve cycloaddition reactions or intramolecular cyclizations. sigmaaldrich.com

The formation of carbon-carbon bonds is central to the assembly of complex organic molecules. This compound possesses two functional groups that can participate in C-C bond-forming reactions, allowing for the strategic extension of molecular frameworks.

The chloromethyl group (-CH₂Cl) is a reactive electrophile, making it suitable for Friedel-Crafts alkylation reactions . wikipedia.orgnih.gov In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form a new C-C bond, attaching the 4-bromophenylsulfonylmethyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com

The bromo-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov This reaction allows for the formation of a C-C bond between the bromo-substituted carbon and a carbon atom from an organoboron reagent. This method is highly versatile for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. mdpi.comchemrxiv.org

Table 1: Potential C-C Bond Forming Reactions with this compound

| Reaction Type | Reactive Site on this compound | Coupling Partner (Example) | Resulting Bond | Catalyst (if applicable) |

| Friedel-Crafts Alkylation | Chloromethyl group (-CH₂Cl) | Benzene (B151609) | Aryl-CH₂ | Lewis Acid (e.g., AlCl₃) |

| Suzuki-Miyaura Coupling | Bromo group (-Br) | Phenylboronic acid | Aryl-Aryl | Palladium catalyst (e.g., Pd(PPh₃)₄) |

The sulfone group is a key pharmacophore found in a wide array of approved drugs and biologically active compounds. chemimpex.com It is valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule. This compound is an excellent reagent for introducing the aryl sulfone moiety into molecular structures.

The chloromethyl group can react with a variety of nucleophiles (e.g., alcohols, thiols, amines) to form ethers, thioethers, and amines, respectively, all containing the 4-bromophenyl sulfone scaffold. The remaining bromo-group can then be further functionalized, for example, via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the creation of a diverse library of compounds with tunable properties. This dual reactivity makes it a valuable precursor for creating complex molecules with potential applications in drug discovery and materials science. chemimpex.comchemimpex.com

Table 2: Examples of Marketed Drugs Containing the Sulfone Moiety

| Drug Name | Therapeutic Class |

| Dapsone | Antibiotic (Leprostatic) |

| Celecoxib | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Probenecid | Uricosuric agent |

| Sumatriptan | Antimigraine agent |

Synthesis of Heterocyclic Compounds

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored properties is a rapidly growing field of research. This compound, with its two reactive functional groups, is a promising monomer for the synthesis of high-performance polymers.

The sulfone group is a key component of the polysulfone family of engineering thermoplastics. These materials are known for their high thermal stability, excellent mechanical strength, and resistance to chemical degradation. The bifunctional nature of this compound allows it to undergo polymerization reactions. For example, it could potentially be used in polycondensation reactions where the chloromethyl group reacts with a dinucleophile and the bromo group on another monomer unit is subsequently used for chain extension or cross-linking.

The bromine atom also opens up the possibility of creating functional polymers through post-polymerization modification. For instance, a polymer synthesized using the chloromethyl group could have its pendant bromo-groups modified via Suzuki coupling to introduce various functional moieties, thereby tuning the optical or electronic properties of the material. Its use in the formulation of specialty polymers and resins can enhance their thermal stability and chemical resistance. chemimpex.comchemimpex.com

Table 3: Potential Polymerization Applications of this compound

| Polymerization Strategy | Reactive Groups Involved | Potential Polymer Type | Key Properties |

| Polycondensation | Chloromethyl group with a dinucleophile | Functionalized Polysulfone | High thermal stability, chemical resistance |

| Post-polymerization Modification | Bromo group on a pre-formed polymer | Graft Copolymers | Tunable optical/electronic properties |

Polymer and Resin Precursors

No published research, patents, or technical documents were identified that describe the use of this compound as a monomer, chain extender, or cross-linking agent in the synthesis of polymers or resins. Searches for its application in polycondensation, polymerization, or as a resin precursor did not yield any relevant results.

Functional Materials Synthesis (e.g., electronic or optical materials, excluding pharmaceutical dosage forms)

There is no available information to suggest that this compound is utilized as a building block or precursor for the synthesis of functional materials with specific electronic or optical properties. The literature search did not uncover any studies linking this compound to the development of such materials.

Use in Specific Named Reactions

This compound is not a suitable or documented reagent for the Julia-Kocienski olefination. This reaction requires the formation of a carbanion alpha to the sulfone group, which then reacts with a carbonyl compound. justia.comfresnostate.edugoogleapis.com The structure of this compound, with a chlorine atom on the methyl group adjacent to the sulfone, does not align with the typical substrates used in this olefination reaction, which generally involve alkyl or aryl groups that can be deprotonated without a leaving group on the alpha-carbon. No literature was found that applies this reagent in a Julia-Kocienski or related olefination reaction.

While the chemical structure of this compound features a reactive electrophilic chloromethyl group susceptible to nucleophilic substitution, no specific examples or detailed studies of its application in strategically important organic reactions were found. While related compounds with different halogenation patterns on the methylsulfonyl group have been shown to undergo reactions such as nitration followed by aromatic nucleophilic substitution, similar studies for this compound are not present in the available literature.

Development of Novel Synthetic Pathways and Methodologies

The search did not yield any publications where this compound serves as a key component in the development of novel synthetic pathways or new chemical methodologies. Its role appears to be limited to that of a commercial chemical intermediate with a specified, albeit out-of-scope, application.

While this compound is a recognized chemical compound, there is no evidence in the accessible scientific and patent literature to support its use in the contexts of polymer synthesis, functional material development, or as a key reagent in specific named organic reactions as requested. Its documented role is almost exclusively as a safener in agrochemical formulations, a topic outside the defined parameters of this article. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this compound within the strict confines of the provided outline.

Synthesis and Chemical Properties of Derivatives and Analogues of 4 Bromophenyl Chloromethyl Sulfone

Structural Modifications at the Chloromethyl Group

The reactivity of the chloromethyl group allows for the synthesis of various analogues through chain extension and halogen exchange reactions.

Synthesis of Homologous Chloromethyl Sulfones

The synthesis of homologous sulfones, such as 4-bromophenyl (chloroethyl)sulfone and 4-bromophenyl (chloropropyl)sulfone, can be envisioned through established methods of sulfone synthesis. While specific literature detailing the synthesis of these exact homologues from 4-bromophenyl precursors is not abundant, general synthetic routes to aryl alkyl sulfones are well-established. One common approach involves the alkylation of a 4-bromobenzenesulfinate (B8426795) salt with a suitable chloroalkane. The 4-bromobenzenesulfinate salt can be prepared by the reduction of 4-bromobenzenesulfonyl chloride.

For instance, the synthesis of 4-bromophenyl (2-chloroethyl) sulfone would theoretically involve the reaction of sodium 4-bromobenzenesulfinate with 1,2-dichloroethane. The existence of this compound is confirmed in chemical databases. nih.gov

Table 1: Examples of Homologous Sulfones of 4-Bromophenyl Chloromethyl Sulfone

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₇H₆BrClO₂S | 54091-06-4 |

| 4-Bromophenyl (2-chloroethyl) sulfone | C₈H₈BrClO₂S | 26732-25-2 |

Note: The table contains known compounds, though detailed synthetic procedures for each homologue starting from a common 4-bromophenyl precursor are not extensively documented in readily available literature.

Preparation of Halogen-Exchanged Analogues (e.g., iodomethyl, fluoromethyl)

The chlorine atom of the chloromethyl group is a good leaving group, facilitating its substitution by other halogens to generate analogues such as iodomethyl and fluoromethyl sulfones.

Iodomethyl Analogues: The conversion of this compound to its iodomethyl analogue, 4-bromophenyl (iodomethyl)sulfone, can be achieved via the Finkelstein reaction. wikipedia.orgbyjus.com This classic Sₙ2 reaction involves treating the chloromethyl compound with an excess of an iodide salt, typically sodium iodide, in a solvent like acetone (B3395972). wikipedia.orgbyjus.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone solution. wikipedia.orgbyjus.com This method is particularly effective for primary halides like the chloromethyl group. wikipedia.org

Fluoromethyl Analogues: The synthesis of fluoromethyl analogues is more complex. Direct fluorination of the chloromethyl group can be challenging. However, methods have been developed for the synthesis of fluoromethyl phenyl sulfone, which could be adapted for the 4-bromophenyl analogue. One such method involves the oxidation of a corresponding α-fluoro sulfide (B99878). For instance, the synthesis of fluoromethyl phenyl sulfone has been achieved by the oxidation of fluoromethyl phenyl sulfide. While a direct conversion from this compound is not explicitly detailed, the synthesis of (4-alkylamino-4'-fluoro)-diphenyl sulphones has been reported, indicating that fluorine can be incorporated into related structures. nih.gov

Modifications to the Bromophenyl Moiety

The bromophenyl ring of this compound is amenable to various modifications, including the introduction of additional substituents, replacement of the bromine atom, and the synthesis of more complex aryl systems.

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. A notable example is nitration. While the direct nitration of this compound is not extensively documented, the nitration of a closely related compound, bromodichloromethyl-4-chlorophenyl sulfone, has been successfully demonstrated. researchgate.net In this procedure, the sulfone is dissolved in concentrated sulfuric acid and treated with concentrated nitric acid at elevated temperatures to yield the corresponding nitro derivative. researchgate.net It is chemically reasonable to assume that similar conditions could be applied to introduce a nitro group onto the aromatic ring of this compound, likely directed to the positions ortho to the sulfonyl group.

Table 2: Example of Aromatic Ring Functionalization

| Starting Material | Reagents | Product |

| Bromodichloromethyl-4-chlorophenyl sulfone | Conc. H₂SO₄, Conc. HNO₃ | Bromodichloromethyl-4-chloro-3-nitrophenylsulfone |

This table illustrates a known reaction on a similar substrate, suggesting a viable pathway for the functionalization of this compound.

Substitution of the Bromine Atom with Other Halogens or Functional Groups

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for its replacement with other halogens or a wide range of functional groups.

Halogen Exchange (Aromatic Finkelstein Reaction): The bromine atom can be exchanged for an iodine atom through a copper-catalyzed process known as the aromatic Finkelstein reaction. researchgate.net This reaction typically employs a copper(I) catalyst, such as copper(I) iodide, in the presence of an iodide salt. researchgate.net

Carbon-Nitrogen Bond Formation: The bromine atom can be substituted with nitrogen-containing functionalities through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds with a wide variety of amines, including primary and secondary amines.

Carbon-Carbon Bond Formation: The bromine atom is an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions. For example, the Sonogashira coupling allows for the reaction of the aryl bromide with terminal alkynes to form aryl-alkyne derivatives.

Synthesis of Biphenyl (B1667301) or Other Aryl Analogues

The synthesis of biphenyl and other biaryl analogues of this compound can be achieved through cross-coupling reactions where the bromine atom is used to form a new carbon-carbon bond with another aryl group.

A key method for this transformation is the Suzuki coupling reaction. For example, 4-bromophenyl methyl sulfone, a close analogue, can be coupled with various arylboronic acids in the presence of a palladium catalyst to generate a range of biaryl methyl sulfones. sigmaaldrich.com This methodology is directly applicable to this compound, allowing for the synthesis of biphenyl derivatives with the chloromethyl sulfonyl moiety. The synthesis of bis-(4-bromophenyl) sulfone has also been reported, which can serve as a precursor for further derivatization. google.com

Table 3: Examples of Biphenyl and Biaryl Sulfone Synthesis

| Precursor | Coupling Partner | Reaction Type | Product Type |

| 4-Bromophenyl methyl sulfone | Arylboronic acid | Suzuki Coupling | Biaryl methyl sulfone |

| Diphenyl sulfoxide | Bromine, Oxidizing agent | Bromination/Oxidation | Bis-(4-bromophenyl) sulfone |

Sulfone Analogues with Different Substitution Patterns

The core structure of this compound can be systematically altered to produce a range of analogues. These variations typically occur at two primary sites: the aromatic phenyl ring and the chloromethyl group attached to the sulfonyl moiety. Modifications to the phenyl ring often involve replacing the bromine atom with other halogens or introducing additional functional groups. Changes to the side chain involve altering the halogenation state of the methyl group.

A notable analogue is chlorodibromomethyl-4-chlorophenyl sulfone, which features a chloro-substituent on the phenyl ring instead of a bromo-substituent, and a more heavily halogenated methyl group. researchgate.net The synthesis of this compound starts from 4-chlorobenzenesulfonyl chloride, which is reduced to the corresponding sulfinic acid salt. researchgate.net This intermediate can then be reacted with bromoform (B151600) to yield dibromomethyl-4-chlorophenylsulfone, which is subsequently chlorinated to produce the final chlorodibromomethyl-4-chlorophenyl sulfone. researchgate.net

Another related compound, bromodichloromethyl-4-chlorophenyl sulfone, has also been synthesized and studied. researchgate.net Its preparation follows a similar multi-step sequence starting from 4-chlorobenzene. researchgate.net Further variations include analogues where the chloromethyl group is replaced entirely, such as in 4-bromophenyl methyl sulfone, which lacks the chlorine atom on the methyl group. sigmaaldrich.com Conversely, chloromethyl phenyl sulfone represents an analogue where the bromo-substituent on the phenyl ring is absent. sigmaaldrich.com

These structural modifications give rise to a diverse family of sulfone compounds, each with unique properties. The table below summarizes key examples of these analogues.

| Compound Name | Key Structural Differences from this compound | Molecular Formula | Reference |

|---|---|---|---|

| Chlorodibromomethyl-4-chlorophenyl sulfone | 4-Chloro substituent instead of 4-bromo; dibromochloromethyl group instead of chloromethyl | C₇H₄Br₂Cl₂O₂S | researchgate.net |

| Bromodichloromethyl-4-chlorophenyl sulfone | 4-Chloro substituent instead of 4-bromo; dichlorobromomethyl group instead of chloromethyl | C₇H₄BrCl₃O₂S | researchgate.net |

| 4-Bromophenyl methyl sulfone | Methyl group instead of chloromethyl | C₇H₇BrO₂S | sigmaaldrich.com |

| Chloromethyl phenyl sulfone | Unsubstituted phenyl ring (no bromo group) | C₇H₇ClO₂S | sigmaaldrich.com |

Impact of Structural Variations on Chemical Reactivity and Synthetic Utility

Structural variations among analogues of this compound have a profound impact on their chemical reactivity and, consequently, their utility in organic synthesis. The electronic nature of substituents on the aromatic ring and the composition of the halomethyl group are key determinants of the molecule's behavior.

The sulfonyl group (–SO₂–) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially when additional activating groups are present. For instance, the nitration of chlorodibromomethyl-4-chlorophenyl sulfone to introduce a nitro group ortho to the sulfone dramatically enhances its reactivity towards nucleophiles. researchgate.net The resulting nitro-substituted sulfone readily undergoes SNAr reactions with amines and hydrazine, demonstrating how ring substitution can be used to tune reactivity for specific synthetic applications, such as the creation of potential pesticides. researchgate.netresearchgate.net

The nature of the halogenated methyl group also dictates the compound's reactivity. The chloromethyl group in the parent compound and its analogues serves as a reactive site for nucleophilic substitution, where the chloromethyl moiety acts as an alkylating agent. The presence of multiple halogen atoms, as in dichloromethyl or dibromochloromethyl groups, further influences the reactivity of these side chains.

The synthetic utility of these compounds is largely based on their function as versatile building blocks. researchgate.net For example, 4-bromophenyl methyl sulfone can be used in palladium-catalyzed coupling reactions to synthesize biaryl methyl sulfones. sigmaaldrich.com The sulfone functional group itself is valued in medicinal chemistry as it can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. nih.gov The ability to modify the substitution pattern on both the aromatic ring and the methyl group allows for the fine-tuning of the molecule's steric and electronic properties, making these analogues valuable intermediates for synthesizing a wide range of more complex chemical structures. rsc.org

The table below outlines the observed reactivity and synthetic applications for several analogues.

| Analogue | Observed Reactivity | Synthetic Utility / Application | Reference |

|---|---|---|---|

| Chlorodibromomethyl-4-chlorophenyl sulfone (nitro-activated) | Undergoes nucleophilic aromatic substitution (SNAr) with amines and hydrazine. | Intermediate for the synthesis of 2-nitroaniline (B44862) and phenylhydrazone derivatives with potential pesticidal activity. | researchgate.net |

| Bromodichloromethyl-4-chlorophenyl sulfone (nitro-activated) | Subjected to SNAr reactions with various amines. | Used to synthesize 2-nitroaniline derivatives, which are precursors to compounds tested as fungicides. | researchgate.net |

| 4-Bromophenyl methyl sulfone | Participates in palladium-catalyzed cross-coupling reactions. | Used to synthesize biaryl methyl sulfones and other complex molecules like DuP 697. | sigmaaldrich.com |

| Chloromethyl phenyl sulfone | Functions as an alkylating agent due to the reactive chloromethyl group. | A versatile building block in organic synthesis. | sigmaaldrich.com |

Computational and Theoretical Chemical Studies of 4 Bromophenyl Chloromethyl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 4-bromophenyl chloromethyl sulfone. DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311G+(d,p), enable the optimization of molecular geometry and the calculation of various electronic properties. researchgate.netmdpi.com

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, stability, and its potential applications in optoelectronics. nih.govmdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Sulfonyl Compounds

| Compound Feature | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Reference |

| Halogenated Chalcone | - | - | 4.12 | nih.gov |

| Substituted Phenyl Bromide | - | - | 4.27 - 5.19 | mdpi.com |

| Sulfonated Phthalocyanine Complex | - | - | Reduced Gap | mdpi.com |

This table presents data from analogous compounds to illustrate the typical range of values obtained through DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.govmdpi.com

In this compound, the MEP would show a high electron density (red) around the oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the areas around the hydrogen atoms and the sulfur atom would exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic attack. The electrophilicity index (ω), another descriptor derived from DFT, can quantify the ability of the molecule to accept electrons, further clarifying its reactivity. mdpi.com

Conformational Analysis and Intermolecular Interactions

For a molecule like this compound, the following intermolecular interactions are expected to be significant:

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the hydrogen atoms of the phenyl ring or the chloromethyl group and the oxygen atoms of the sulfonyl group are likely to be prominent. nih.gov

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding (C-Br···O and C-Cl···O), which are important directional interactions.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure. nih.gov

Van der Waals Forces: H···H, C···H, and O···H contacts make up a significant portion of the surface interactions. nih.gov

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Sulfonyl Compounds

| Interaction Type | Typical Percentage Contribution | Reference |

| H···H | 26.3% - 30.2% | nih.govnih.gov |

| C···H/H···C | 17.9% | nih.gov |

| O···H/H···O | 15.4% | nih.gov |

| Cl···O | 13.0% - 15.6% | nih.gov |

| N···H/H···N | 22.3% | nih.gov |

This table is based on data from various sulfonyl-containing compounds and illustrates the typical distribution of intermolecular contacts.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structural changes that occur as reactants are converted into products.

Transition state theory is central to the computational elucidation of reaction mechanisms. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state structure and analyzing its geometry and vibrational frequencies, the mechanism of bond formation and cleavage can be understood at a molecular level.

For this compound, reactions often involve the sulfonyl group or the adjacent chloromethyl group. For instance, in a nucleophilic substitution reaction where the chloride is displaced, computational analysis can confirm whether the reaction proceeds through a concerted (SN2-like) or a stepwise mechanism. The modeling of these processes provides a detailed picture of the electronic and geometric changes throughout the reaction coordinate. nih.govrsc.org Studies on the reactivity of related sulfonyl chlorides and sulfonyl fluorides show that the accessibility of the LUMO can control the reaction rate of processes like sulfonylation. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on studies of analogous substituted sulfone compounds.

A typical QSRR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical information of a molecule. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, these descriptors would quantify aspects such as its size, shape, branching, and electronic properties.

Key Molecular Descriptors for QSRR Studies of Substituted Sulfones:

| Descriptor Category | Examples of Descriptors | Relevance to Reactivity |

| Constitutional | Molecular Weight, Number of specific atoms (Br, Cl, S, O) | Provides basic information about the molecule's composition. |

| Topological | Wiener index, Randić index | Describes the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the steric hindrance and accessibility of reactive sites. |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, Mulliken charges | Provides insights into the electronic distribution, polarizability, and susceptibility to nucleophilic or electrophilic attack. researchgate.netmdpi.com |

The reactivity of this compound is largely dictated by the sulfonyl group (-SO₂-), the chloromethyl group (-CH₂Cl), and the substituted phenyl ring. The electron-withdrawing nature of the sulfonyl group and the bromine atom activates the phenyl ring towards nucleophilic aromatic substitution (S_NAr) reactions. The chloromethyl group, on the other hand, is a reactive site for nucleophilic substitution.

In a hypothetical QSRR model for a series of substituted phenyl chloromethyl sulfones, the reaction rate constants for a specific reaction (e.g., nucleophilic substitution of the chlorine atom) would be the dependent variable, while the calculated molecular descriptors would be the independent variables. By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression, a mathematical equation can be derived that relates the descriptors to the reactivity.

For instance, a QSRR model might reveal that the rate of a nucleophilic substitution reaction is positively correlated with the LUMO (Lowest Unoccupied Molecular Orbital) energy and the partial positive charge on the chloromethyl carbon, and negatively correlated with steric descriptors. Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for designing compounds with desired reactivity profiles.

Prediction of Spectroscopic Parameters for Mechanistic Insights

The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers profound insights into the structure, electronic properties, and reaction mechanisms of molecules like this compound. mdpi.comnih.gov By simulating spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis), and comparing them with experimental data, researchers can validate molecular structures, identify transient intermediates, and elucidate reaction pathways.

Predicted Spectroscopic Data and Their Mechanistic Implications:

| Spectroscopic Technique | Predicted Parameters | Mechanistic Insights |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups, monitoring reaction progress by observing the appearance/disappearance of characteristic peaks (e.g., C-Cl, S=O stretches), and characterizing transition states. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C), coupling constants | Elucidation of the molecular structure, determination of stereochemistry, and detection of intermediates in a reaction mixture. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies (λ_max), oscillator strengths | Understanding the electronic structure, identifying chromophores, and studying charge-transfer complexes that may form during a reaction. nih.gov |

For this compound, computational prediction of its IR spectrum would show characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the sulfonyl group. Any reaction involving this group would lead to predictable shifts in these frequencies.

Similarly, the calculated ¹H and ¹³C NMR chemical shifts can be used to assign the peaks in the experimental spectrum, confirming the structure of the molecule. Furthermore, in a reaction, the formation of an intermediate or product will have a distinct calculated NMR signature, which can be used to track the reaction mechanism. For example, in a nucleophilic substitution at the chloromethyl group, the chemical shift of the methylene (B1212753) protons would be expected to change significantly.